molecular formula C12H8FNO B1487522 5-Fluoro-2-(pyridin-4-yl)benzaldehyde CAS No. 1214380-08-1

5-Fluoro-2-(pyridin-4-yl)benzaldehyde

Cat. No.: B1487522
CAS No.: 1214380-08-1
M. Wt: 201.2 g/mol
InChI Key: RTUMKVKXCJJARU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-4-yl)benzaldehyde (CAS 1214380-08-1) is a valuable aromatic aldehyde building block in medicinal chemistry and radiopharmaceutical research. Its molecular structure incorporates a benzaldehyde core functionalized with both a fluorine atom and a pyridinyl ring, making it a versatile intermediate for the synthesis of more complex molecules. The aldehyde group (CHO) is a key reactive site for forming Schiff bases, such as in oxime formation, a reaction utilized in bioconjugation chemistry for peptide labeling . The presence of the fluorine atom is of particular interest; fluorine can enhance a molecule's metabolic stability, influence its lipophilicity, and improve bioavailability, which are critical factors in drug design . Furthermore, the fluorine site provides a potential handle for the incorporation of the radionuclide Fluorine-18 (¹⁸F), which is essential for developing Positron Emission Tomography (PET) tracers . This compound is strictly for research purposes and is a key starting material in the development of targeted imaging agents and investigational pharmaceuticals.

Properties

IUPAC Name

5-fluoro-2-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUMKVKXCJJARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

5-Fluoro-2-(pyridin-4-yl)benzaldehyde is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of agrochemicals and materials with enhanced properties due to the presence of fluorine.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(pyridin-4-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the intended application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects
Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
5-Fluoro-2-(pyridin-4-yl)benzaldehyde C₁₂H₈FNO 201.20 Pyridin-4-yl, 5-F High electrophilicity, drug intermediate
trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II) C₁₄H₁₁NO 209.24 Pyridin-4-yl, vinyl bridge Extended conjugation, crystallography studies
5-Fluoro-2-(trifluoromethyl)benzaldehyde C₈H₄F₄O 192.12 CF₃, 5-F Strong electron withdrawal, reactive aldehyde
5-Fluoro-2-(methylsulfonyl)benzaldehyde C₈H₇FO₃S 202.20 SO₂CH₃, 5-F Polar, high solubility in polar solvents
5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde C₁₄H₉FN₂O 240.23 Indole core, pyridin-4-yl, 5-F Bioactive scaffold, pharmaceutical target

Key Observations :

  • Electronic Effects : The pyridin-4-yl group in the target compound provides moderate electron withdrawal compared to stronger electron-withdrawing groups like trifluoromethyl (-CF₃) or sulfonyl (-SO₂CH₃). This balance enhances reactivity in nucleophilic additions while maintaining stability .
  • Steric and Conformational Differences : Compounds with vinyl bridges (e.g., II ) exhibit extended conjugation, altering UV-Vis absorption spectra and crystallization behavior. The target compound lacks such bridges, favoring compact molecular geometry .

Biological Activity

5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

  • Molecular Formula : C11_{11}H8_{8}F1_{1}N1_{1}O
  • Molecular Weight : 195.19 g/mol
  • CAS Number : 1214380-08-1

The biological activity of this compound is primarily attributed to its ability to form covalent interactions with nucleophilic sites on proteins or DNA. This interaction can inhibit enzyme activity or modulate receptor functions, triggering various biochemical pathways that lead to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

  • L1210 Mouse Leukemia Cells : Exhibited potent inhibition of cell proliferation with IC50_{50} values in the nanomolar range, suggesting a strong potential as an anticancer agent .
Cell LineIC50_{50} (µM)
L1210<0.05

Antifungal Activity

This compound has also shown promising antifungal activity. A study involving several derivatives indicated that modifications to the pyridine ring could enhance antifungal potency, with some derivatives achieving IC50_{50} values as low as 8.1 µM against Candida albicans .

CompoundTarget OrganismIC50_{50} (µM)
5-Fluoro DerivativeCandida albicans8.1

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Fluorine Substitution : The introduction of fluorine at specific positions on the benzene ring enhances lipophilicity and biological activity.
  • Pyridine Ring Modifications : Variations in the pyridine ring can significantly affect the compound's interaction with biological targets.

Case Studies and Research Findings

  • Anticancer Efficacy : A study reported that a series of fluorinated benzaldehyde derivatives, including this compound, showed potent inhibition against L1210 cells, with growth inhibition reversible by thymidine, indicating a mechanism involving nucleotide release .
  • Antifungal Potency : In a comparative analysis of pyridine derivatives, this compound was identified as one of the most active compounds against fungal strains, outperforming several other analogs .
  • Pharmacokinetics : Preliminary studies have suggested favorable pharmacokinetic profiles for derivatives of this compound, including adequate oral bioavailability and low toxicity in animal models .

Preparation Methods

General Synthetic Strategy

The compound 5-fluoro-2-(pyridin-4-yl)benzaldehyde features three key structural elements:

  • A benzaldehyde moiety (formyl group on benzene)
  • A fluorine substituent at the 5-position of the benzene ring
  • A pyridin-4-yl substituent at the 2-position of the benzene ring

The synthetic challenge is to selectively introduce these substituents with high regioselectivity and yield.

Preparation via Palladium-Catalyzed Cross-Coupling Reactions

A widely used modern approach to prepare substituted benzaldehydes with heteroaryl groups is through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This method enables the coupling of an aryl halide with a pyridinyl boronic acid or ester.

Typical procedure:

  • Start with a suitably halogenated fluorobenzaldehyde, e.g., 5-fluoro-2-bromobenzaldehyde.
  • React with pyridin-4-ylboronic acid under Pd(0) catalysis (e.g., Pd2(dba)3), in the presence of a suitable ligand (e.g., XantPhos) and a base (e.g., t-BuONa).
  • Conduct the reaction in a solvent such as toluene at elevated temperature (~110 °C) under inert atmosphere (N2).
  • Purify the product by preparative HPLC or column chromatography.

This method is supported by procedures for similar compounds involving pyridinyl substitution on fluorobenzene rings.

Alternative Preparation via Directed Lithiation and Formylation

Another classical approach involves directed ortho-lithiation of fluorobenzene derivatives followed by electrophilic formylation:

  • Begin with 5-fluorobiphenyl or 5-fluoro-2-(pyridin-4-yl)benzene.
  • Use a strong base such as n-butyllithium to lithiate the position ortho to the fluorine substituent.
  • Quench the lithiated intermediate with DMF (dimethylformamide) to introduce the formyl group, generating the benzaldehyde functionality.
  • This method requires careful temperature control and inert atmosphere to prevent side reactions.

While this method is more classical and less commonly used for complex heteroaryl systems, it remains a viable route for introducing the aldehyde group after pyridinyl substitution.

Multi-Step Synthesis via Intermediate Conversion

A multi-step synthetic route may involve:

  • Preparation of 5-fluoro-2-methylbenzaldehyde or 5-fluoro-2-methylbenzonitrile intermediates.
  • Conversion of methyl or nitrile groups to aldehyde via oxidation or hydrolysis.
  • Introduction of the pyridin-4-yl substituent via cross-coupling or nucleophilic aromatic substitution.

This approach is exemplified in related patents describing preparation of fluorinated benzaldehydes and their derivatives without hazardous reagents or lachrymatory intermediates.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Limitations
Palladium-Catalyzed Coupling 5-Fluoro-2-bromobenzaldehyde + pyridin-4-ylboronic acid Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, N2 atmosphere High regioselectivity, good yields Requires Pd catalyst, inert atmosphere
Directed Lithiation & Formylation 5-Fluoro-2-(pyridin-4-yl)benzene n-BuLi, DMF, low temperature, inert atmosphere Direct aldehyde introduction Sensitive to moisture, side reactions
Multi-Step Intermediate Conversion 5-Fluoro-2-methylbenzaldehyde or nitrile Oxidation/hydrolysis, cross-coupling Avoids hazardous reagents Longer synthesis, multiple purifications

Research Findings and Experimental Notes

  • The palladium-catalyzed Suzuki coupling is the most efficient and scalable method, providing good yields (typically 50-70%) of pure this compound after chromatographic purification.
  • Avoidance of toxic and lachrymatory reagents (e.g., bromo intermediates) is emphasized for commercial viability.
  • The choice of ligand and base in the Pd-catalyzed reaction critically affects the yield and purity.
  • Crystallographic data for related fluorinated pyridinyl benzaldehydes confirm the stability and integrity of the aldehyde and fluorine substituents on the aromatic ring.
  • Typical purification involves silica gel chromatography or preparative HPLC to separate the desired aldehyde from side products and unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, and what catalytic systems are effective?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between 5-fluoro-2-bromobenzaldehyde and pyridin-4-ylboronic acid under inert conditions (e.g., nitrogen atmosphere) using Pd(PPh₃)₄ as a catalyst. Optimize the reaction with a base like K₂CO₃ in DMF or THF at 80–100°C . Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm yield via NMR.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the aldehyde proton (δ ~10 ppm) and aromatic protons (δ 6.5–8.5 ppm). Compare with analogous fluorinated benzaldehydes (e.g., δ 191.3 for aldehyde carbon in CDCl₃) .
  • ESI-HRMS : Confirm the molecular ion ([M+H]⁺) matches the theoretical mass (C₁₂H₈FNO: expected m/z 202.0671) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electron-deficient sites (e.g., aldehyde group) for nucleophilic attack. Generate steric maps to assess accessibility .
  • Experimental Validation : Conduct competitive reactions with Grignard reagents (e.g., MeMgBr) under controlled temperatures (0°C vs. RT). Monitor selectivity via ¹⁹F NMR to track fluorinated intermediates .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Systematic Solubility Testing : Use UV-Vis spectroscopy (λmax ~270 nm) in DMSO, DMF, and THF at 25°C. Compare results with literature values, noting crystallinity differences (e.g., amorphous vs. crystalline batches) .
  • PXRD Analysis : Identify polymorphic forms affecting solubility. For example, a monoclinic crystal system may reduce solubility compared to an orthorhombic form .

Q. How does the pyridinyl ring influence the electronic properties of this compound in photophysical studies?

  • Methodological Answer :

  • UV-Vis/Fluorescence Spectroscopy : Observe bathochromic shifts (~20 nm) compared to non-pyridinyl analogs due to extended π-conjugation. Measure fluorescence quantum yields (Φ) in ethanol to assess emissive behavior .
  • Cyclic Voltammetry : Determine LUMO levels (-2.1 eV vs. Ag/AgCl) to quantify electron-withdrawing effects of the pyridine ring, enhancing electron-accepting capacity in charge-transfer complexes .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for Pd-catalyzed couplings involving this compound?

  • Methodological Answer :

  • Parameter Screening : Vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (XPhos vs. SPhos), and solvents (toluene vs. DMF) to identify optimal conditions. Use Design of Experiments (DoE) software for statistical analysis .
  • Side-Reaction Monitoring : Detect byproducts (e.g., homocoupling of boronic acids) via GC-MS. Additives like TBAB (tetrabutylammonium bromide) may suppress undesired pathways .

Stability and Storage

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor aldehyde oxidation to carboxylic acid via FT-IR (C=O stretch at 1700 cm⁻¹) .
  • Recommended Storage : Store under nitrogen at -20°C in amber vials to minimize photodegradation. Avoid aqueous environments to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-2-(pyridin-4-yl)benzaldehyde
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5-Fluoro-2-(pyridin-4-yl)benzaldehyde

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